N3-(DL-trans-Carbamoyloxirane-2-carbonyl)-L-2,3-diaminopropanoicAcidTrifluoroacetate
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Overview
Description
Preparation Methods
The preparation of N3-(DL-trans-Carbamoyloxirane-2-carbonyl)-L-2,3-diaminopropanoic Acid Trifluoroacetate involves synthetic routes that typically include the reaction of carbamoyloxirane with L-2,3-diaminopropanoic acid under specific conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained. Industrial production methods may involve scaling up these reactions and optimizing them for higher yields and purity .
Chemical Reactions Analysis
N3-(DL-trans-Carbamoyloxirane-2-carbonyl)-L-2,3-diaminopropanoic Acid Trifluoroacetate undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N3-(DL-trans-Carbamoyloxirane-2-carbonyl)-L-2,3-diaminopropanoic Acid Trifluoroacetate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical synthesis processes.
Biology: The compound is studied for its role as a glucosamine-6-phosphate synthase inhibitor, which has implications in metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to glucosamine metabolism.
Industry: It may be used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N3-(DL-trans-Carbamoyloxirane-2-carbonyl)-L-2,3-diaminopropanoic Acid Trifluoroacetate involves its inhibition of glucosamine-6-phosphate synthase. This enzyme is crucial in the biosynthesis of glucosamine-6-phosphate, a key intermediate in the metabolic pathway of amino sugars. By inhibiting this enzyme, the compound can affect various biological processes and pathways .
Comparison with Similar Compounds
N3-(DL-trans-Carbamoyloxirane-2-carbonyl)-L-2,3-diaminopropanoic Acid Trifluoroacetate can be compared with other glucosamine-6-phosphate synthase inhibitors. Similar compounds include:
- N3-(DL-trans-Carbamoyloxirane-2-carbonyl)-L-2,3-diaminopropanoic Acid
- N3-(DL-trans-Carbamoyloxirane-2-carbonyl)-L-2,3-diaminopropanoic Acid Hydrochloride These compounds share similar structures and mechanisms of action but may differ in their specific chemical properties and applications .
Properties
Molecular Formula |
C9H12F3N3O7 |
---|---|
Molecular Weight |
331.20 g/mol |
IUPAC Name |
(2S)-2-amino-3-[[(2R,3R)-3-carbamoyloxirane-2-carbonyl]amino]propanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H11N3O5.C2HF3O2/c8-2(7(13)14)1-10-6(12)4-3(15-4)5(9)11;3-2(4,5)1(6)7/h2-4H,1,8H2,(H2,9,11)(H,10,12)(H,13,14);(H,6,7)/t2-,3+,4+;/m0./s1 |
InChI Key |
HMQNVCIUQMIYRV-OCSZXWPNSA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)N)NC(=O)[C@H]1[C@@H](O1)C(=O)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C(C(C(=O)O)N)NC(=O)C1C(O1)C(=O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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